![molecular formula C24H18N12Ru B2745356 [Ru(bpm)3][Cl]2, AldrichCPR CAS No. 65034-88-0](/img/structure/B2745356.png)
[Ru(bpm)3][Cl]2, AldrichCPR
Overview
Description
[Ru(bpm)₃][Cl]₂ (where bpm = 2,2'-bipyrimidine) is a ruthenium(II) polypyridyl complex supplied under Sigma-Aldrich’s AldrichCPR line, which specializes in rare or unique chemicals for early-stage research . The compound features a central Ru(II) ion coordinated to three bpm ligands, with chloride counterions balancing the +2 charge. Key characteristics include:
- Molecular formula: C₂₄H₁₈Cl₂N₁₂Ru.
- CAS No.: Not explicitly provided in the evidence, but referenced under Sigma-Aldrich product code 747785 .
- Applications: Typical of Ru(II) polypyridyl complexes, it may serve as a photosensitizer, redox mediator, or catalyst in photochemical and electrochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpm)3][Cl]2 typically involves the reaction of ruthenium(II) chloride with bipyrimidine ligands in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for [Ru(bpm)3][Cl]2 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[Ru(bpm)3][Cl]2 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to favor the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Photoredox Catalysis
One of the primary applications of is in photoredox catalysis , where it serves as an effective catalyst for various organic reactions. The compound can facilitate reactions such as:
- Methoxycyclization Reactions : This process involves the formation of cyclic ethers from linear precursors using light to activate the catalyst. The reaction mechanism typically involves the excitation of the ruthenium complex, leading to the generation of reactive intermediates that can promote cyclization .
Case Study: Methoxycyclization
A study demonstrated that effectively catalyzes the methoxycyclization of alkenes under visible light irradiation. The reaction yields high selectivity and efficiency, showcasing its potential for synthetic organic chemistry.
Biological Applications
The compound is also being investigated for its potential in photodynamic therapy (PDT) , where it can generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in targeting cancer cells.
Case Study: Photodynamic Therapy
Research has shown that can induce cell death in cancerous cells through ROS generation when exposed to specific wavelengths of light. This application highlights its potential as a therapeutic agent in oncology .
Industrial Applications
In addition to its roles in research and medicine, is being explored for use in catalysis for industrial processes . Its ability to facilitate various chemical transformations makes it a candidate for developing new synthetic pathways in chemical manufacturing.
Table 1: Summary of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Photoredox Catalysis | Methoxycyclization reactions | High selectivity and efficiency |
Biological Applications | Photodynamic therapy | Targeted cancer treatment |
Industrial Catalysis | Catalytic processes in chemical manufacturing | Versatile synthetic pathways |
Mechanism of Action
The mechanism of action of [Ru(bpm)3][Cl]2 involves its ability to absorb light and undergo electronic excitation. This excited state can then participate in various photochemical reactions. The molecular targets and pathways involved include the generation of reactive intermediates that can facilitate chemical transformations. In biological systems, the compound can interact with cellular components to produce reactive oxygen species, leading to cell damage or death .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Polypyridyl Complexes
Structural and Ligand-Based Differences
Key Similar Compounds :
[Ru(bpy)₃]Cl₂ (bpy = 2,2'-bipyridine).
[Ru(bpz)₃][PF₆]₂ (bpz = 2,2'-bipyrazine; AldrichCPR) .
[Ru(dmeObpy)₃]²⁺ (dmeObpy = 4,4′-dimethoxy-2,2′-bipyridine) .
Key Observations :
- Ligand Effects: Bpz (bipyrazine) is more electron-withdrawing than bpm or bpy, leading to higher redox potentials and altered photophysical properties .
- Counterion Impact: Cl⁻ improves aqueous solubility, whereas PF₆⁻ enhances stability in nonpolar media .
Photophysical and Catalytic Properties
- [Ru(bpm)₃][Cl]₂ : Expected to exhibit metal-to-ligand charge transfer (MLCT) transitions in the visible range (~450 nm), similar to [Ru(bpy)₃]²⁺. However, bipyrimidine’s extended π-system may redshift absorption compared to bpy .
- [Ru(dmeObpy)₃]²⁺ : Methoxy groups can stabilize excited states, prolonging luminescence lifetimes for optoelectronic applications .
Case Studies
- Electrocatalysis : [Ru(bpy)₃]²⁺ is widely used in dye-sensitized solar cells (DSSCs), whereas [Ru(bpm)₃]²⁺’s broader absorption spectrum could improve light-harvesting efficiency .
- Photoredox Catalysis : [Ru(bpz)₃]²⁺’s strong oxidizing power (from PF₆⁻ and bpz) makes it suitable for organic transformations, though [Ru(bpm)₃]²⁺’s chloride counterion may limit compatibility with moisture-sensitive reactions .
Biological Activity
The compound [Ru(bpm)3][Cl]2, also known as Dichlorotris(2,2'-bipyrimidine-N1,N1')ruthenium(II), is a ruthenium-based coordination complex with significant potential in biological applications, particularly in photodynamic therapy (PDT). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula :
- Molecular Weight : Approximately 646.46 g/mol
- Structure : The compound features an octahedral geometry typical of many ruthenium complexes, with three 2,2'-bipyrimidine ligands and two chloride ions coordinated to a central ruthenium atom.
The biological activity of [Ru(bpm)3][Cl]2 is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property is essential for its application in PDT, where ROS can induce apoptosis in cancer cells. The mechanism can be summarized as follows:
- Photoactivation : Upon exposure to light, the compound undergoes electronic transitions that facilitate the generation of ROS.
- Cellular Interaction : The generated ROS interact with cellular components, leading to oxidative stress and subsequent cell death.
- Selective Targeting : The compound shows selective cytotoxicity towards cancer cells while sparing normal cells, a crucial factor for therapeutic applications.
Anticancer Activity
Recent studies have demonstrated the efficacy of [Ru(bpm)3][Cl]2 in targeting various cancer cell lines:
- Cell Lines Tested : Human lung (A549), cervical (HeLa), and prostate (PC3) carcinoma cells.
- Findings :
Cell Line | IC50 (Dark) | IC50 (Light Activation) |
---|---|---|
A549 | >100 μM | 25.3 μM |
HeLa | >100 μM | 18.5 μM |
PC3 | >100 μM | 9.3 μM |
Mechanistic Insights
Research indicates that the mechanism involves:
- Reactive Oxygen Species Generation : Measurement of intracellular ROS levels confirmed that light activation leads to significant ROS production .
- DNA Interaction Studies : Plasmid mobility assays showed that [Ru(bpm)3][Cl]2 could unfold supercoiled DNA under light irradiation, indicating potential interactions with genetic material that could contribute to its anticancer activity .
Applications in Photodynamic Therapy
The properties of [Ru(bpm)3][Cl]2 make it a promising candidate for PDT:
- Targeted Therapy : Its ability to selectively induce cell death in cancerous tissues while minimizing damage to healthy cells positions it as a valuable therapeutic agent.
- Combination Therapies : Ongoing research is exploring its use in combination with other therapeutic modalities to enhance treatment efficacy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing [Ru(bpm)₃][Cl]₂?
- Answer : Synthesis typically involves reacting RuCl₃·nH₂O with 2,2'-bipyrimidine (bpm) under inert conditions, followed by purification via recrystallization. Characterization should include:
- Elemental analysis to confirm stoichiometry.
- UV-Vis spectroscopy to verify ligand-to-metal charge transfer bands (expected λmax ~450–500 nm for Ru(II) polypyridyl complexes).
- Cyclic voltammetry to identify redox potentials (e.g., Ru³⁺/Ru²⁺ couples).
- NMR or X-ray crystallography for structural confirmation .
Q. How can researchers confirm the identity and purity of AldrichCPR-supplied [Ru(bpm)₃][Cl]₂?
- Answer : Due to Sigma-Aldrich’s disclaimer on analytical data, use:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- HPLC with UV detection to assess purity (>95% recommended for reproducibility).
- Comparative spectroscopy against literature spectra for Ru(II) complexes.
- Elemental analysis for Cl⁻ counterion quantification .
Advanced Research Questions
Q. How should experimental protocols be designed to study the photophysical properties of [Ru(bpm)₃][Cl]₂ in aqueous vs. non-aqueous solvents?
- Answer :
- Solvent selection : Use deoxygenated acetonitrile for non-aqueous studies; aqueous buffers require pH control (e.g., phosphate buffer, pH 7.4) to avoid hydrolysis.
- Luminescence lifetime measurements : Employ time-correlated single-photon counting (TCSPC) with a pulsed LED source (λex = 450 nm).
- Quantum yield calculation : Compare emission intensity to reference standards (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.042).
- Data normalization : Account for solvent refractive index effects on emission spectra .
Q. How can researchers resolve contradictions in reported redox potentials for [Ru(bpm)₃]²⁺ complexes?
- Answer :
- Standardize experimental conditions : Use identical reference electrodes (e.g., Ag/AgCl) and supporting electrolytes (e.g., 0.1 M TBAPF₆).
- Cross-validate methods : Combine cyclic voltammetry with spectroelectrochemistry to correlate redox events with spectral changes.
- Control ligand protonation : Bpm ligands are pH-sensitive; ensure measurements are conducted under consistent pH conditions .
Q. What strategies mitigate ligand substitution in [Ru(bpm)₃][Cl]₂ during catalytic applications?
- Answer :
- Stabilize the coordination sphere : Add excess bpm ligand to suppress dissociation.
- Use inert atmospheres : Prevent oxidation of Ru(II) to Ru(III), which accelerates ligand loss.
- Monitor reaction progress : Track changes via UV-Vis spectroscopy (e.g., shifts in MLCT bands) or ¹H NMR to detect free ligands .
Q. Methodological Challenges
Q. How can computational modeling complement experimental data for [Ru(bpm)₃][Cl]₂ when empirical data is limited?
- Answer :
- DFT calculations : Optimize geometry using B3LYP/LANL2DZ to predict redox potentials and absorption spectra.
- Molecular dynamics (MD) simulations : Model solvent interactions to explain solvent-dependent luminescence quenching.
- Validate models : Compare computed vs. experimental cyclic voltammograms or emission spectra .
Q. What are best practices for reproducing photochemical studies with [Ru(bpm)₃][Cl]₂ across laboratories?
- Answer :
- Detailed protocol sharing : Document light source intensity (e.g., mW/cm²), filter wavelengths, and irradiation time.
- Standardize equipment calibration : Use actinometry (e.g., ferrioxalate) to quantify photon flux.
- Report solvent degassing methods : Residual O₂ can quench excited states, altering quantum yields .
Q. Data Integrity & Reproducibility
Q. How should researchers address batch-to-batch variability in AldrichCPR [Ru(bpm)₃][Cl]₂?
- Answer :
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dichloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNMJRXSLLELA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Cl-].[Ru+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N12Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.